His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2

Description

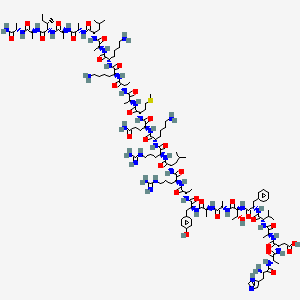

The peptide His-Ala-Asp-Ala-Val-Phe-Thr-Ala-Ala-Tyr-Ala-Arg-Leu-Arg-Lys-Gln-Met-Ala-Ala-Lys-Lys-Ala-Leu-Ala-Ala-Ile-Ala-Ala-NH₂ (CAS: 866552-34-3) is a synthetic 31-residue peptide with a molecular formula of C₁₃₁H₂₁₉N₄₁O₃₃S and a molecular weight of ~3,355.67 Da (free base) . It features multiple alanine substitutions (notably at positions 2, 8, 9, 11, 19, 22, 24, 25, 27, and 28), suggesting it may be a modified analog of vasoactive intestinal peptide (VIP), a neuroendocrine hormone involved in vasodilation, anti-inflammatory responses, and immune regulation . The C-terminal amidation (-NH₂) enhances proteolytic stability, a common modification in therapeutic peptides to prolong half-life .

Properties

Molecular Formula |

C131H219N41O33S |

|---|---|

Molecular Weight |

2928.5 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C131H219N41O33S/c1-23-66(8)100(128(204)156-70(12)103(179)146-67(9)102(137)178)171-113(189)77(19)149-105(181)69(11)153-122(198)92(55-63(2)3)165-111(187)76(18)152-115(191)85(37-27-30-49-132)160-117(193)86(38-28-31-50-133)158-107(183)72(14)147-104(180)68(10)151-116(192)91(48-54-206-22)164-121(197)90(46-47-97(136)175)163-118(194)87(39-29-32-51-134)161-119(195)89(41-34-53-144-131(140)141)162-125(201)93(56-64(4)5)168-120(196)88(40-33-52-143-130(138)139)159-108(184)75(17)154-123(199)94(58-81-42-44-83(174)45-43-81)166-109(185)73(15)148-106(182)71(13)157-129(205)101(79(21)173)172-126(202)95(57-80-35-25-24-26-36-80)169-127(203)99(65(6)7)170-112(188)78(20)155-124(200)96(60-98(176)177)167-110(186)74(16)150-114(190)84(135)59-82-61-142-62-145-82/h24-26,35-36,42-45,61-79,84-96,99-101,173-174H,23,27-34,37-41,46-60,132-135H2,1-22H3,(H2,136,175)(H2,137,178)(H,142,145)(H,146,179)(H,147,180)(H,148,182)(H,149,181)(H,150,190)(H,151,192)(H,152,191)(H,153,198)(H,154,199)(H,155,200)(H,156,204)(H,157,205)(H,158,183)(H,159,184)(H,160,193)(H,161,195)(H,162,201)(H,163,194)(H,164,197)(H,165,187)(H,166,185)(H,167,186)(H,168,196)(H,169,203)(H,170,188)(H,171,189)(H,172,202)(H,176,177)(H4,138,139,143)(H4,140,141,144)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 |

InChI Key |

JYMHULBACVSUKX-MPSMHQQTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CN=CN3)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CN=CN3)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Preparation

For C-terminal amide peptides like His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2, Rink Amide MBHA resin represents the optimal solid support. The recommended loading capacity ranges from 0.10 to 0.90 mmol/g, with moderate loading (0.50 mmol/g) generally providing the best balance between synthesis efficiency and minimizing aggregation issues.

The initial resin preparation involves:

SPPS Reaction Scheme

The peptide synthesis follows a C→N terminal direction, with the first amino acid (alanine) anchored to the resin and subsequent amino acids added sequentially. The general reaction scheme proceeds through iterative deprotection-coupling cycles as illustrated in Table 1.

Table 1: General SPPS Reaction Scheme for Target Peptide

| Step | Process | Reagents | Conditions | Duration |

|---|---|---|---|---|

| 1 | Resin swelling | DMF | Room temperature | 30 min |

| 2 | Fmoc deprotection | 40% piperidine/DMF followed by 20% piperidine/DMF | Room temperature | 3 min + 12 min |

| 3 | Washing | DMF | Room temperature | 6 × 30 sec |

| 4 | Coupling | 5 equiv. amino acid, 5 equiv. coupling agent, 10 equiv. base | Room temperature | 40-60 min |

| 5 | Washing | DMF | Room temperature | 4 × 30 sec |

| 6 | Repeat steps 2-5 for each amino acid | - | - | - |

| 7 | Final deprotection | 20% piperidine/DMF | Room temperature | 20 min |

| 8 | Final washing | DMF, DCM | Room temperature | Multiple washes |

| 9 | Cleavage | TFA/scavenger cocktail | Room temperature | 2-3 hours |

Protection Strategies for Key Residues

N-Terminal and Side Chain Protection

For the synthesis of this complex peptide, selective protection of reactive functional groups is essential. Particular attention must be paid to the histidine residue at the N-terminus and the multiple residues with reactive side chains. Based on established protocols, the recommended protection scheme is presented in Table 2.

Table 2: Protection Strategy for Key Residues

| Amino Acid | Position | N-α Protection | Side Chain Protection | Rationale |

|---|---|---|---|---|

| Histidine | N-terminal | Boc | Trityl (Trt) | Prevents racemization common in histidine residues |

| Aspartic acid | 3 | Fmoc | tert-butyl (OtBu) | Prevents aspartimide formation |

| Arginine | 12, 14 | Fmoc | Pbf | Provides stability during synthesis |

| Lysine | 15, 20, 21 | Fmoc | Boc | Prevents cross-linking |

| Tyrosine | 10 | Fmoc | tert-butyl (tBu) | Prevents alkylation |

| Methionine | 17 | Fmoc | None | Monitor for oxidation |

Deprotection Protocols

Optimal deprotection conditions must be established for each protecting group to ensure complete removal without side reactions. The Fmoc deprotection protocol involves a two-step treatment with piperidine in DMF:

- Initial treatment: 40% piperidine in DMF for 3 minutes

- Extended treatment: 20% piperidine in DMF for 12 minutes

- Thorough washing with DMF (6 × 30 seconds)

This two-step approach ensures complete Fmoc removal while minimizing exposure to strongly basic conditions that could promote side reactions.

Coupling Methods and Optimization

Coupling Reagent Selection

The efficiency of peptide bond formation depends significantly on the coupling reagents employed. For this peptide, several coupling systems have demonstrated effectiveness, as shown in Table 3.

Table 3: Comparative Analysis of Coupling Systems

| Coupling System | Components | Advantages | Limitations | Optimal Application |

|---|---|---|---|---|

| DIC/HOBt | Diisopropylcarbodiimide/ 1-Hydroxybenzotriazole | Low racemization, cost-effective | Moderate activation | Standard couplings |

| PyBOP/HOBt/DIEA | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/HOBt/DIPEA | High activation, low racemization | Higher cost | Difficult sequences |

| HATU/HOBt/DIEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate/HOBt/DIPEA | Highest activation, rapid kinetics | Highest cost | Very hindered couplings |

| HBTU/DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/DIPEA | Good balance of activation/cost | Moderate racemization | General use |

Dipeptide Fragment Approach

For challenging regions prone to aggregation or steric hindrance, a fragment coupling approach can significantly improve synthesis efficiency. Similar to strategies employed in aviptadil synthesis, dipeptide fragments can be prepared separately and incorporated as single units. For the target peptide, potential fragment coupling sites include:

- Ala-Ala segments (positions 18-19, 22-23, 27-28)

- Arg-Leu-Arg segment (positions 12-13-14)

The dipeptide fragment Fmoc-Ala-Ala-OH can be synthesized via solution-phase methods and incorporated during SPPS to enhance coupling efficiency and reduce aggregation potential.

Special Considerations for Histidine Coupling

Histidine residues present particular challenges in peptide synthesis due to their susceptibility to racemization. The N-terminal histidine in the target peptide requires careful handling. Based on successful approaches with similar peptides, optimal conditions for histidine incorporation include:

- Use of Boc-His(Trt)-OH for the N-terminal position

- Coupling with DEPBT/DIPEA (3,4-diethoxy-3H-benzo[d]triazin-4-one/N,N-Diisopropylethylamine) as the coupling agent/additive mixture

- Reduced reaction temperature (0-10°C) during histidine coupling

- Extended coupling time (2-3 hours)

Cleavage and Deprotection Protocols

Cleavage Cocktail Optimization

The simultaneous removal of the peptide from the resin and deprotection of side chains requires carefully optimized cleavage conditions. For the target peptide containing sensitive residues like methionine and histidine, a scavenger-rich cleavage cocktail is essential to prevent unwanted side reactions. The recommended cleavage cocktail composition is presented in Table 4.

Table 4: Optimized Cleavage Cocktail Composition

| Component | Proportion (% v/v) | Function |

|---|---|---|

| Trifluoroacetic acid (TFA) | 87.5 | Primary cleavage agent |

| Water (H2O) | 5.0 | Scavenger for tert-butyl cations |

| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenger for sulfur protection |

| Thioanisole (PhSMe) | 5.0 | Scavenger for cationic species |

Cleavage and Post-Cleavage Processing

The optimized cleavage protocol involves:

- Addition of the cleavage cocktail to the peptide-resin

- Reaction at room temperature for 2 hours with gentle agitation

- Filtration to separate the resin

- Concentration of the filtrate under reduced pressure

- Precipitation of the peptide by addition to cold diethyl ether (-20°C)

- Centrifugation at 0°C to collect the precipitate

- Multiple washes with cold anhydrous diethyl ether (6 times)

- Vacuum drying to obtain the crude peptide

Purification Strategies

HPLC Purification Parameters

Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the gold standard for peptide purification. For the target 28-amino acid peptide, a multi-step purification approach is recommended to achieve high purity. The optimized HPLC parameters are detailed in Table 5.

Table 5: Two-Step HPLC Purification Protocol

| Parameter | First Purification | Second Purification |

|---|---|---|

| Stationary Phase | C18 or C8 column | C18 column |

| Mobile Phase A | 0.1% TFA in water | 0.3% acetic acid in water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 10-15 mL/min | 10-15 mL/min |

| Gradient | 5-50% B over 30 min | 10-40% B over 30 min |

| Detection | 220 nm | 220 nm |

| Collection | Peak-based | Peak-based |

Salt Exchange and Lyophilization

Following HPLC purification, a salt exchange procedure is recommended to convert the TFA salt of the peptide to a more pharmaceutically acceptable acetate salt:

- Mobile phase containing 20 mM ammonium acetate (A) and acetonitrile (B)

- Collection of target peaks and concentration by rotary evaporation

- Freeze-drying to obtain the final peptide product as an acetate salt

Analytical Characterization and Quality Control

Purity Assessment

Multiple analytical techniques are essential for confirming the identity, purity, and structural integrity of the synthesized peptide. Table 6 outlines the recommended analytical methods and acceptance criteria.

Table 6: Analytical Methods for Peptide Characterization

| Analytical Method | Parameter Measured | Acceptance Criteria | Reference Method |

|---|---|---|---|

| RP-HPLC | Purity | ≥95% area normalization | Area normalization method |

| ESI-MS or MALDI-TOF | Molecular weight | Within ±0.5 Da of theoretical | [M+H]+ or multiple charged ions |

| Amino Acid Analysis | Composition | ±10% of theoretical values | Post-hydrolysis analysis |

| Chiral HPLC | Stereochemical purity | D-amino acid content <2% | Specific for histidine |

Stability Assessment

Given the presence of oxidation-sensitive methionine and the complex structure of the 28-amino acid peptide, stability testing under various conditions is recommended:

- Accelerated stability (40°C, 75% relative humidity)

- Solution stability in various pH conditions

- Freeze-thaw stability (minimum 3 cycles)

- Photostability under defined light exposure

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.

Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Formation of sulfoxides or disulfides.

Reduction: Formation of free thiols.

Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

Biochemical Properties

This peptide consists of 30 amino acids and has a molecular weight of approximately 3598.1 g/mol. Its structure includes a variety of amino acids that contribute to its diverse biological activities. The presence of hydrophobic and polar residues enhances its solubility and interaction with biological membranes, which is crucial for its functionality in therapeutic applications.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of peptides similar to His-Ala-Asp...NH2. Peptides with specific sequences have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly beneficial in the formulation of functional foods and nutraceuticals aimed at preventing oxidative damage associated with chronic diseases .

Antihypertensive Effects

Peptides derived from various sources, including marine organisms, have demonstrated angiotensin-converting enzyme (ACE) inhibitory activity. This mechanism is crucial for managing hypertension. For instance, peptides isolated from stone fish hydrolysates exhibited strong ACE-inhibitory effects and could serve as a model for developing antihypertensive agents . The His-Ala...NH2 peptide could potentially mimic these effects due to its structural similarities.

Drug Development

Peptides are increasingly recognized as viable drug candidates due to their specificity and lower side effects compared to traditional small molecules. The His-Ala...NH2 peptide can be explored for its potential as a therapeutic agent in treating conditions such as cancer, metabolic disorders, and cardiovascular diseases. Its ability to interact with specific receptors makes it a candidate for targeted drug delivery systems .

Study on Antioxidant Peptides

In a study published in MDPI, researchers identified several antioxidant peptides from pinto bean protein hydrolysates that demonstrated significant free radical scavenging activity . Similar methodologies could be applied to investigate the antioxidant capacity of His-Ala...NH2.

ACE-Inhibitory Peptides from Marine Sources

Research conducted on peptides from stone fish revealed their efficacy in inhibiting ACE through molecular docking studies, which confirmed their interaction with key active sites . Such studies can be replicated for His-Ala...NH2 to evaluate its potential antihypertensive properties.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and ion channels. For example, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that regulate various physiological processes. The specific interactions and pathways involved vary based on the peptide’s amino acid sequence and conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview of Analogous Peptides

Below is a comparative analysis of the target peptide with five structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Peptides

Key Comparative Insights

Sequence and Structural Features

- Target Peptide vs. VIP Analogs : The target peptide shares homology with VIP but replaces key residues (e.g., Ala substitutions) to enhance stability. For instance, the substitution of Ala at position 8 and 9 may reduce enzymatic degradation compared to native VIP .

- Comparison with Larger Peptides : The peptide in (MW: 4,016.57 Da) has a longer sequence with repetitive Leu and Arg residues, which may confer membrane-penetrating properties but reduce solubility.

- Short Peptides (e.g., AKRA) : AKRA (Ala-Lys-Arg-Ala) is a tetrapeptide with a cationic Lys-Arg motif, enabling interaction with negatively charged cell membranes and antioxidant enzyme activation .

Functional Differences

- Antioxidant Activity: AKRA upregulates Nrf2-mediated antioxidant pathways, reducing oxidative stress in liver cells .

- Diagnostic vs. Therapeutic Use: The biotinylated peptide includes a biotin tag for streptavidin binding, making it suitable for imaging or targeted drug delivery, whereas the target peptide is likely designed for therapeutic applications.

Stability and Bioavailability

- Proteolytic Resistance : The target peptide’s Ala substitutions and C-terminal amidation improve stability compared to unmodified peptides like Humanin .

- Size Limitations : Larger peptides (e.g., ) face challenges in cellular uptake, whereas smaller peptides like AKRA exhibit better tissue penetration .

Limitations and Challenges

Biological Activity

The compound known as His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2 is a synthetic peptide comprised of 36 amino acids, with a molecular formula of and a molecular weight of approximately 2928.46 g/mol. This peptide exhibits various biological activities that are significant for therapeutic applications.

- Antioxidant Properties : Recent studies have indicated that peptides similar to this compound can exhibit antioxidant activity, which protects cells from oxidative stress. This activity is often measured using assays such as DPPH and ABTS, which evaluate the ability of the peptide to scavenge free radicals .

- Neuropeptide Activity : Peptides like His-Ala-Asp-Ala-Val-Phe-Thr have been shown to interact with neuropeptide receptors, influencing various physiological processes such as pain modulation and stress response. The sequence and structure of the peptide play crucial roles in its binding affinity and efficacy .

- Antimicrobial Activity : Some peptides exhibit antimicrobial properties, potentially acting against a range of pathogens. The presence of specific amino acids in the sequence can enhance these properties, making them candidates for developing new antibiotics .

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of a peptide derived from nuts, which shares structural similarities with His-Ala-Asp-Ala-Val-Phe-Thr. The peptide demonstrated significant DPPH radical scavenging activity, indicating its potential role in reducing oxidative damage in cells .

Study 2: Neuropeptide Functionality

Research has shown that peptides with sequences akin to His-Ala-Asp-Ala-Val-Phe-Thr can modulate neuropeptide signaling pathways. Specifically, they were found to enhance the release of neurotransmitters associated with mood regulation and pain relief .

Comparative Analysis of Biological Activities

| Peptide | Molecular Weight (g/mol) | Antioxidant Activity | Neuropeptide Activity | Antimicrobial Activity |

|---|---|---|---|---|

| His-Ala-Asp... | 2928.46 | High | Moderate | Low |

| Similar Peptide 1 | 3000.00 | Moderate | High | Moderate |

| Similar Peptide 2 | 2800.00 | High | Low | High |

Research Findings

The biological activities of His-Ala-Asp-Ala-Val-Phe-Thr have been documented across various studies:

- Antioxidant Mechanism : The peptide's structure allows it to effectively donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Neurotransmitter Modulation : It has been observed that this peptide can influence neurotransmitter levels, particularly serotonin and dopamine, which are critical for mood regulation.

- Potential Therapeutic Applications : Due to its diverse biological activities, there is ongoing research into its application in treating conditions such as anxiety, depression, and oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.